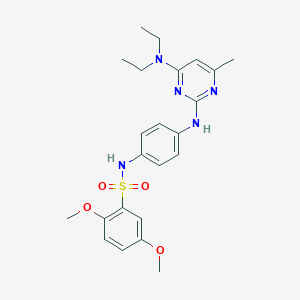![molecular formula C15H17FN2O4 B2859991 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097920-47-1](/img/structure/B2859991.png)
3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown promise for the treatment of ER+ breast cancer, demonstrating the ability to degrade ERα in cell lines and exhibiting potent in vivo activity in mouse xenograft models. It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
Synthesis Analysis
The synthesis of this compound involves the use of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid . More detailed synthesis procedures and conditions might be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: FC6H3(OCH3)COCH2CH2CO2H . More detailed structural information including 2D and 3D conformers can be found on PubChem and in related peer-reviewed papers .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be found in various scientific publications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.20 g/mol . More detailed properties might be found in related peer-reviewed papers .Applications De Recherche Scientifique
Exploratory Process Development and Synthesis
A study by Tao Yang et al. (2014) developed a concise, environmentally benign, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This process highlighted the synthesis of key intermediates through optimized conditions, ensuring safety and efficiency in production, which could be pivotal for the manufacturing of potential antibacterial agents based on oxazolidinone structures (Yang et al., 2014).
Metabolic Biotransformation
The metabolic biotransformation of FYL-67, a novel linezolid analogue, was investigated by Zitai Sang et al. (2016). This study identified the phase I metabolites of FYL-67, providing insights into the compound's metabolic pathway in both in vitro and in vivo settings. Understanding the metabolism of such compounds is crucial for their development and safety profile assessment (Sang et al., 2016).
Antibacterial Properties
Research conducted by J. Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, demonstrating their activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This study contributes to the understanding of the structure-activity relationships of oxazolidinones, offering a basis for developing new antibacterial agents with potential clinical applications (Tucker et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-21-13-3-2-10(8-12(13)16)14(19)17-5-4-11(9-17)18-6-7-22-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGTQSEOKMTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2859910.png)
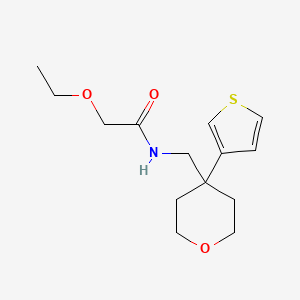

![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-3-carboxylate](/img/structure/B2859914.png)
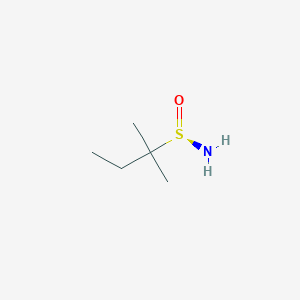
![N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2859917.png)
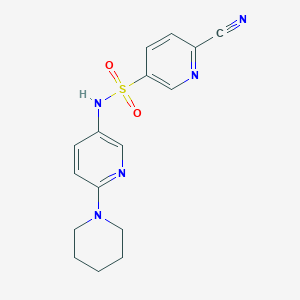

![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)
![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2859923.png)
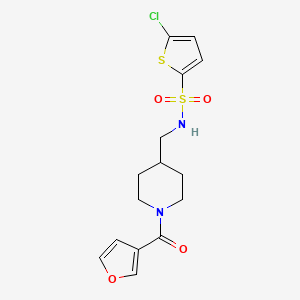
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)
